molecular formula C9H8BrFO B1333819 3-Fluoro-4-methylphenacyl bromide CAS No. 505097-09-6

3-Fluoro-4-methylphenacyl bromide

Cat. No. B1333819
CAS RN: 505097-09-6
M. Wt: 231.06 g/mol
InChI Key: GWKPUJFMTNFANT-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylphenacyl bromide, also known as FMPA, is a brominated compound that is widely used in scientific research. It is an important tool for studying the structure, reactivity, and properties of organic compounds. FMPA is a versatile reagent that can be used in a variety of synthetic, analytical, and biological applications. In

Scientific Research Applications

Fluorine-18 Labeling in Proteins

One of the applications of compounds related to 3-Fluoro-4-methylphenacyl bromide is in the fluorine-18 labeling of proteins. This process uses fluorine-18-labeled reagents, like 4-[18F]fluorophenacyl bromide, for covalent attachment to proteins, a crucial step in various medical and biochemical studies. This technique has been used with proteins like human serum albumin and immunoglobulin A, demonstrating the versatility of phenacyl bromide derivatives in biochemical applications (Kilbourn et al., 1987).

Synthesis of Radiosensitizing Agents

This compound derivatives have been explored for their potential in synthesizing radiosensitizing agents. For instance, 4-fluoro-3-nitrophenacyl alkylxanthates were synthesized by condensing 4-fluoro-3-nitrophenacyl bromide with potassium alkylxanthates, which could have implications in enhancing the effectiveness of radiotherapy in cancer treatment (Skwarski & Sobolewski, 1992).

Development of Antimicrobial Agents

In the field of antimicrobial research, derivatives of this compound have been used to synthesize various compounds with antimicrobial properties. An example includes the creation of linezolid-like molecules, where derivatives like thiazolidinone and thiazoline were synthesized using 3-Fluoro-4-(morpholin-4-yl)aniline, derived from 3,4-difluoronitrobenzene, and phenacyl bromides. These compounds demonstrated significant antitubercular activities (Başoğlu et al., 2012).

Chemical Synthesis for Biological Studies

The chemical synthesis of novel compounds using phenacyl bromides, which are structurally related to this compound, has been widely studied for biological applications. For example, novel pyridinium oximes were synthesized using substituted phenacyl bromides for studies related to acetylcholinesterase reactivation, a crucial aspect in the treatment of organophosphorus poisoning (Gašo-Sokač et al., 2010).

Antibacterial Activity Studies

The reaction of specific precursors with 4-fluorophenacyl bromide has led to the synthesis of new compounds with potential antibacterial activity. For example, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was synthesized and showed activity against bacteria like Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).

Safety and Hazards

3-Fluoro-4-methylphenacyl bromide is classified as a dangerous substance. It has the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-1-(3-fluoro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKPUJFMTNFANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382496
Record name 3-Fluoro-4-methylphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

505097-09-6
Record name 3-Fluoro-4-methylphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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